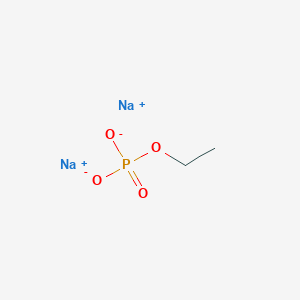
Disodium ethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium ethyl phosphate is an organophosphorus compound with the chemical formula Na2C2H5PO4. It is a derivative of phosphoric acid where two sodium ions replace two hydrogen atoms, and an ethyl group is attached to the phosphate group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Disodium ethyl phosphate can be synthesized through several methods:
Esterification: Ethanol reacts with phosphoric acid to form ethyl phosphate, which is then neutralized with sodium hydroxide to produce this compound.
Direct Neutralization: Phosphoric acid is directly neutralized with sodium ethoxide, resulting in the formation of this compound.
Industrial Production Methods:
Wet Phosphoric Acid Method: This method involves reacting phosphate rock with sulfuric acid to produce phosphoric acid, which is then neutralized with sodium hydroxide and ethanol to form this compound.
Ion Exchange Method: Phosphoric acid is passed through an ion exchange resin, where sodium ions replace hydrogen ions, resulting in the formation of this compound.
Analyse Chemischer Reaktionen
Disodium ethyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound hydrolyzes to form phosphoric acid and ethanol.
Oxidation: When exposed to strong oxidizing agents, this compound can be oxidized to form phosphoric acid and acetaldehyde.
Substitution: this compound can undergo substitution reactions with halogens, resulting in the formation of halogenated ethyl phosphates.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Halogens like chlorine or bromine.
Major Products Formed:
Hydrolysis: Phosphoric acid and ethanol.
Oxidation: Phosphoric acid and acetaldehyde.
Substitution: Halogenated ethyl phosphates.
Wissenschaftliche Forschungsanwendungen
Disodium ethyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, water treatment chemicals, and as a flame retardant.
Wirkmechanismus
The mechanism of action of disodium ethyl phosphate involves its ability to donate phosphate groups in biochemical reactions. It acts as a source of phosphate ions, which are essential for various cellular processes, including energy transfer, signal transduction, and nucleic acid synthesis. The compound interacts with enzymes and proteins, facilitating phosphorylation reactions that are crucial for cellular function.
Vergleich Mit ähnlichen Verbindungen
Disodium ethyl phosphate can be compared with other similar compounds such as:
Disodium hydrogen phosphate: Unlike this compound, disodium hydrogen phosphate does not contain an ethyl group and is primarily used as a buffering agent.
Disodium methyl phosphate: Similar to this compound but with a methyl group instead of an ethyl group, used in different industrial applications.
Disodium phenyl phosphate: Contains a phenyl group and is used in organic synthesis and as a flame retardant.
Uniqueness: this compound is unique due to its ethyl group, which imparts specific chemical properties and reactivity, making it suitable for specialized applications in organic synthesis and industrial processes.
Eigenschaften
CAS-Nummer |
17323-83-0 |
|---|---|
Molekularformel |
C2H7NaO4P |
Molekulargewicht |
149.04 g/mol |
IUPAC-Name |
disodium;ethyl phosphate |
InChI |
InChI=1S/C2H7O4P.Na/c1-2-6-7(3,4)5;/h2H2,1H3,(H2,3,4,5); |
InChI-Schlüssel |
FEZGJAGXDHXQTG-UHFFFAOYSA-N |
SMILES |
CCOP(=O)([O-])[O-].[Na+].[Na+] |
Kanonische SMILES |
CCOP(=O)(O)O.[Na] |
Key on ui other cas no. |
17323-83-0 |
Verwandte CAS-Nummern |
1623-14-9 (Parent) |
Synonyme |
Phosphoric acid ethyldisodium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















